6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride” is a chemical compound with the molecular formula C12H21ClN4O. It has a molecular weight of 272.77 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4O/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,13,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the available data .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
- A study by Merugu, Ramesh, and Sreenivasulu (2010) details the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones. These compounds, including variants of the pyrimidin-4-amine structure, demonstrated significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antifungal Activity of Pyrimidine Derivatives
- Wang et al. (2018) synthesized novel pyrimidine derivatives with antifungal properties. These compounds, structurally related to 6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride, showed significant inhibition against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum (Wang et al., 2018).
Synthesis of Potent Deoxycytidine Kinase Inhibitors
- Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This compound shares structural similarities with this compound and has potential applications in cancer therapy (Zhang et al., 2009).
Synthesis of Novel Hypoglycemic Agents
- Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents. These compounds, including variations of pyrimidin-4-amine, activated glucokinase and PPARγ, demonstrating potential as treatments for diabetes (Song et al., 2011).
Synthesis and Analgesic Activity of Pyrimidine Derivatives
- Kumar, Drabu, and Shalini (2017) explored the synthesis and analgesic activity of 4,6-substituted di-(phenyl) pyrimidin-2-amines, indicating the potential of these compounds, similar to this compound, in pain management (Kumar, Drabu, & Shalini, 2017).
Synthesis of GPR119 Agonists
- Kubo et al. (2021) synthesized a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists, indicating the therapeutic potential of related compounds in treating metabolic disorders (Kubo et al., 2021).
Safety and Hazards
The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-17-12-7-11(15-9-16-12)14-8-10-3-5-13-6-4-10;/h7,9-10,13H,2-6,8H2,1H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMABPMNMSFRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.